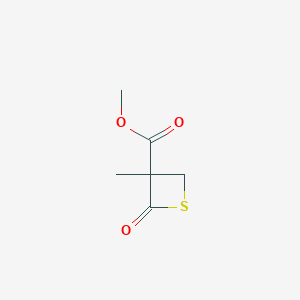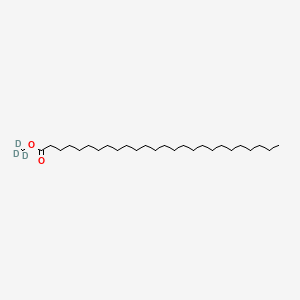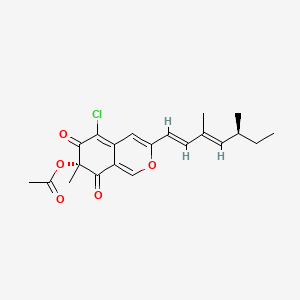
7-epi-Sclerotiorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-epi-Sclerotiorin is a metabolite belonging to the azaphilone class of fungal secondary metabolites. Azaphilones are known for their diverse biological activities and unique chemical structures. This compound is particularly notable for its antifungal, antibacterial, and cytotoxic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-epi-Sclerotiorin involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the azaphilone core, followed by various functional group modifications to achieve the desired structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound is often achieved through fermentation processes using fungal strains such as Penicillium sclerotiorum. The fermentation conditions, including the choice of medium, temperature, pH, and aeration, are optimized to maximize the yield of the compound. Post-fermentation, the compound is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .
化学反応の分析
Types of Reactions
7-epi-Sclerotiorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced or altered biological activities .
科学的研究の応用
7-epi-Sclerotiorin has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of azaphilones.
Biology: Its antifungal and antibacterial properties make it a valuable tool for studying microbial interactions and developing new antimicrobial agents.
Medicine: The cytotoxic properties of this compound are being explored for potential use in cancer therapy.
Industry: It is used in the development of antifouling agents and other industrial applications
作用機序
The mechanism of action of 7-epi-Sclerotiorin involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with cellular processes such as DNA replication and protein synthesis. These actions contribute to its antifungal, antibacterial, and cytotoxic effects .
類似化合物との比較
Similar Compounds
Sclerotiorin: A closely related compound with similar biological activities but differing in its chemical structure.
Isochromophilone VI: Another azaphilone with comparable antifungal and antibacterial properties.
Ochrephilone: Known for its antimicrobial activity and structural similarity to 7-epi-Sclerotiorin
Uniqueness
This compound stands out due to its unique structural features, such as the specific arrangement of functional groups and the presence of a chlorine atom. These features contribute to its distinct biological activities and make it a valuable compound for various research and industrial applications .
特性
分子式 |
C21H23ClO5 |
|---|---|
分子量 |
390.9 g/mol |
IUPAC名 |
[(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate |
InChI |
InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21-/m0/s1 |
InChIキー |
SWJLTKXURNHVHE-SGAXEVNMSA-N |
異性体SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@@](C(=O)C2=CO1)(C)OC(=O)C)Cl |
正規SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


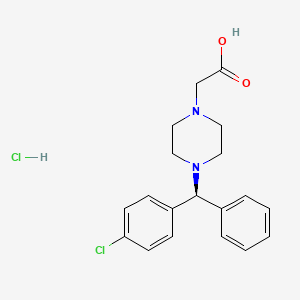
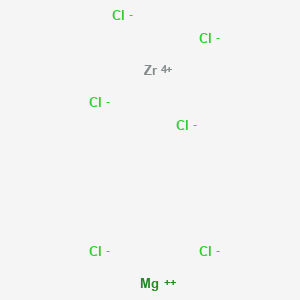
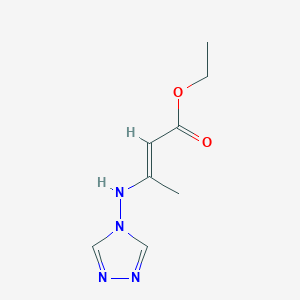
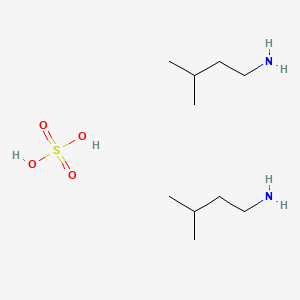
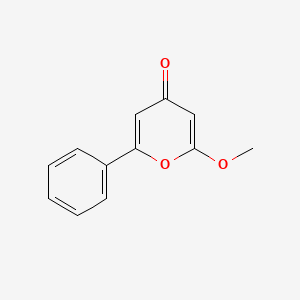
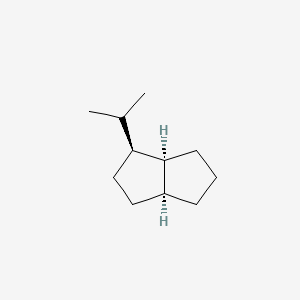


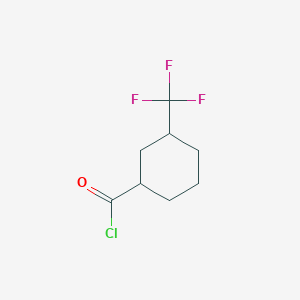

![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
